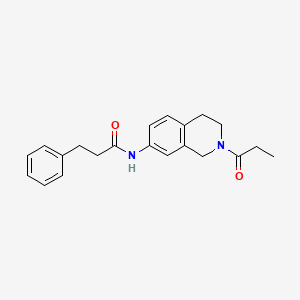

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Description

Properties

IUPAC Name |

3-phenyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-2-21(25)23-13-12-17-9-10-19(14-18(17)15-23)22-20(24)11-8-16-6-4-3-5-7-16/h3-7,9-10,14H,2,8,11-13,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTAWNBMASSUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acylation: The resulting tetrahydroisoquinoline is then acylated using propanoyl chloride in the presence of a base such as triethylamine.

Coupling with Phenyl Group: The final step involves coupling the acylated tetrahydroisoquinoline with a phenyl group using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential neuroprotective effects and interactions with various biological targets.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and Parkinson’s disease.

Industry: Utilized in the development of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of sigma-1 receptors, which play a crucial role in cellular stress responses and neuroprotection. By binding to these receptors, the compound can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophenecarboxamide Derivatives (e.g., 7947882)

Structure: 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882) shares a carboxamide backbone but differs in substituents, featuring a thiophene ring and nitro group. Mechanism: Activated by EthA monooxygenase to inhibit PyrG (CTP synthetase), disrupting nucleotide biosynthesis in Mycobacterium tuberculosis . Bioactivity: Exhibits broad-spectrum activity against replicating, non-replicating, and intracellular M. tuberculosis (MIC: 0.5–2 µM) .

Propanamide Analogs with Carbamothioyl Groups (e.g., 7904688)

Structure: 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide (7904688) replaces the tetrahydroisoquinoline group with a carbamothioyl-piperidine-phenyl system. Mechanism: Also EthA-activated but targets PyrG, similar to 7947882 . Bioactivity: Comparable antitubercular efficacy (MIC: 1–4 µM) but distinct pharmacokinetics due to the carbamothioyl group .

Phthalimide Derivatives (e.g., 3-chloro-N-phenyl-phthalimide)

Structure: 3-chloro-N-phenyl-phthalimide () features a phthalimide core with chloro and phenyl substituents. Application: Primarily used as a monomer for polyimide synthesis, contrasting with the bioactive focus of propanamide derivatives . Key Difference: Lacks the amide linkage and tetrahydroisoquinoline moiety, limiting direct pharmacological overlap.

Sulfamoyl-Phenylpentanamide Derivatives ()

Structure : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide includes a sulfamoyl-phenyl group and dioxoisoindolin moiety.

Properties : Higher molecular weight (493.53 g/mol) and distinct solubility profile (yellowish white solid) compared to the target compound .

| Property | 3-phenyl-N-(2-propanoyl-THIQ-7-yl)propanamide | Sulfamoyl-Phenylpentanamide |

|---|---|---|

| Molecular Weight (g/mol) | ~395 | 493.53 |

| Solubility | Likely low | Moderate (polar sulfamoyl) |

Biological Activity

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline nucleus, which is often linked to various biological effects. The synthesis of 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves several steps:

- Formation of Tetrahydroisoquinoline : Starting from phenethylamine derivatives.

- Acylation : Introduction of the propanoyl group at the nitrogen position.

- Final Modification : Addition of the phenyl group to enhance biological activity.

The synthetic pathway can be summarized as follows:

Anticancer Properties

Recent studies have indicated that compounds related to the THIQ structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide have shown promising results against breast cancer cells (MCF-7), demonstrating higher efficacy than standard treatments like Tamoxifen .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide | MCF-7 | TBD | |

| Tamoxifen | MCF-7 | 0.5 |

Neuroprotective Effects

The THIQ scaffold has been associated with neuroprotective effects. Compounds that target histamine H3 receptors and cholinergic systems have been studied for their potential in treating cognitive decline and neurodegenerative diseases . The ability of 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide to interact with these pathways suggests it may offer therapeutic benefits in neurological contexts.

The proposed mechanisms by which 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide exerts its biological effects include:

- Receptor Modulation : Interaction with NMDA receptors and histamine receptors.

- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through various pathways.

- Neurotransmitter Regulation : Enhancement of cholinergic signaling may improve cognitive functions.

Case Studies

Several case studies have highlighted the effectiveness of THIQ derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that THIQ derivatives showed significant cytotoxicity against MCF-7 cells with a favorable safety profile compared to traditional chemotherapeutics.

- Cognitive Enhancement : Research on multitarget ligands indicated that compounds similar to 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide could enhance cognitive functions by modulating histaminergic and cholinergic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.